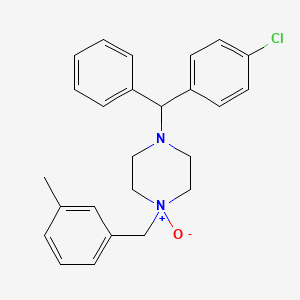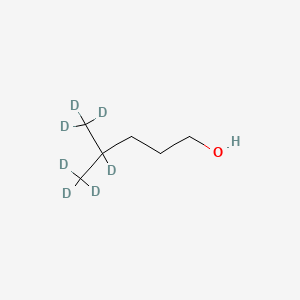
Meclizine N'-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-oxyde de méclizine: est un métabolite de l'antagoniste du récepteur H1 de l'histamine, la méclizine. La méclizine elle-même est couramment utilisée pour traiter le mal des transports et les vertiges en raison de ses propriétés antiémétiques et antivertigeuses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : Le N-oxyde de méclizine peut être synthétisé par oxydation de la méclizine. Le processus d'oxydation implique généralement l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou les peracides dans des conditions contrôlées .
Méthodes de production industrielle:
Analyse Des Réactions Chimiques
Types de réactions: : Le N-oxyde de méclizine subit diverses réactions chimiques, notamment des réactions de réduction et de conjugaison. Ces réactions sont importantes dans le métabolisme et la transformation ultérieure du composé .
Réactifs et conditions courants: : Les réactifs courants utilisés dans les réactions du N-oxyde de méclizine comprennent des agents réducteurs tels que le borohydrure de sodium et des agents de conjugaison comme l'acide glucuronique .
Principaux produits formés: : Les principaux produits formés à partir des réactions du N-oxyde de méclizine comprennent les formes réduites du composé et les métabolites conjugués .
Applications de la recherche scientifique
Chimie: : En chimie, le N-oxyde de méclizine est étudié pour son rôle de métabolite et d'impureté dans la synthèse et la stabilité de la méclizine .
Biologie: : Dans la recherche biologique, le N-oxyde de méclizine est utilisé pour étudier les voies métaboliques et les processus de dégradation des antagonistes du récepteur H1 de l'histamine .
Médecine: : Bien que le N-oxyde de méclizine lui-même ne soit pas utilisé comme médicament, sa présence en tant que métabolite est importante pour comprendre la pharmacocinétique et le profil de sécurité de la méclizine .
Industrie: : Dans l'industrie pharmaceutique, le N-oxyde de méclizine est surveillé comme une impureté potentielle dans les formulations de méclizine afin de garantir la qualité et la sécurité du produit .
Mécanisme d'action
Le N-oxyde de méclizine exerce ses effets par son interaction avec les récepteurs H1 de l'histamine. En antagonisant ces récepteurs, il inhibe les voies de signalisation impliquées dans la nausée et les vertiges . Les cibles moléculaires et les voies exactes du N-oxyde de méclizine sont similaires à celles de la méclizine, impliquant l'inhibition de la neurotransmission histaminergique des noyaux vestibulaires au centre du vomissement dans le cerveau .
Applications De Recherche Scientifique
Chemistry: : In chemistry, meclizine N-oxide is studied for its role as a metabolite and impurity in the synthesis and stability of meclizine .
Biology: : In biological research, meclizine N-oxide is used to study the metabolic pathways and degradation processes of histamine H1 receptor antagonists .
Medicine: : Although meclizine N-oxide itself is not used as a medication, its presence as a metabolite is important for understanding the pharmacokinetics and safety profile of meclizine .
Industry: : In the pharmaceutical industry, meclizine N-oxide is monitored as a potential impurity in meclizine formulations to ensure product quality and safety .
Mécanisme D'action
Meclizine N-oxide exerts its effects through its interaction with histamine H1 receptors. By antagonizing these receptors, it inhibits the signaling pathways involved in nausea and vertigo . The exact molecular targets and pathways of meclizine N-oxide are similar to those of meclizine, involving the inhibition of histaminergic neurotransmission from the vestibular nuclei to the vomiting center in the brain .
Comparaison Avec Des Composés Similaires
Composés similaires: : Les composés similaires au N-oxyde de méclizine comprennent d'autres métabolites N-oxyde des antagonistes du récepteur H1 de l'histamine, tels que le N-oxyde de dimenhydrinate et le N-oxyde de diphénhydramine .
Unicité: : Le N-oxyde de méclizine est unique en raison de sa structure spécifique et du composé parent dont il est dérivé. Son rôle à la fois de métabolite et d'impureté dans les formulations de méclizine met en évidence son importance dans la recherche pharmaceutique et le contrôle de la qualité .
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)-phenylmethyl]-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIJUDMDNMOFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709063 |
Source


|
| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114624-69-0 |
Source


|
| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)








![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B587381.png)

